1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with benzyl bromide and benzylthiol in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amines.
Scientific Research Applications
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share structural similarities and exhibit a range of biological activities.
Pyridazine Derivatives: Compounds such as pyridazinone derivatives are known for their pharmacological properties
Uniqueness
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its combined imidazole and pyridazine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
3434-18-2 |
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Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25) |
InChI Key |
GOTFBFKBNJYVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
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